2C7KFP9LKN
Description
Its alphanumeric code suggests it may be an internal or proprietary designation used in specific research contexts. Based on the naming conventions outlined in , such identifiers are discouraged in formal publications, where IUPAC nomenclature or systematic numbering is preferred . Without explicit structural or functional data from peer-reviewed sources, assumptions about its properties remain speculative.
If "2C7KFP9LKN" belongs to a class of synthetic or organometallic compounds, its characterization would require rigorous analytical validation, including NMR, IR spectroscopy, and elemental analysis, as mandated by standardized protocols . For example, hypothetical comparisons might involve its reactivity, stability, or catalytic performance relative to established analogs.
Properties
CAS No. |
1072803-05-4 |
|---|---|
Molecular Formula |
C18H21N5O2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[3-(cyclopropylmethyl)-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H21N5O2S/c1-12-15(16(24)20-10-14-3-2-6-19-9-14)26-17(21-12)23-8-7-22(18(23)25)11-13-4-5-13/h2-3,6,9,13H,4-5,7-8,10-11H2,1H3,(H,20,24) |
InChI Key |
DQJQOFFCCSGWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(C2=O)CC3CC3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves multiple steps. The process typically starts with the preparation of the imidazolidinyl ring, followed by the introduction of the cyclopropylmethyl group. The thiazolecarboxamide moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropylmethyl)-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Limitations
Critical Gaps in Data :
- No peer-reviewed studies explicitly reference "this compound," limiting empirical comparisons.
- Proprietary compounds often lack publicly available characterization data, violating transparency norms outlined in .
Methodological Recommendations :
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